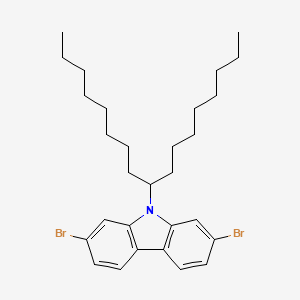

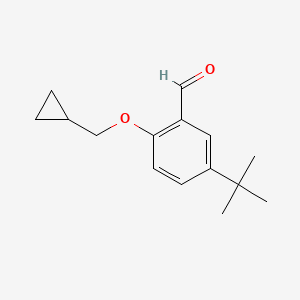

![molecular formula C10H10N2 B1454213 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin CAS No. 1014613-50-3](/img/structure/B1454213.png)

2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin

Übersicht

Beschreibung

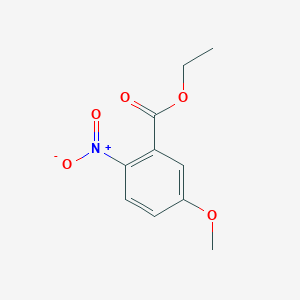

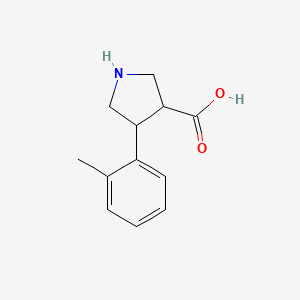

2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin

2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin zeigt aufgrund seiner strukturellen Eigenschaften Potenzial in der medizinischen Chemie. Es kann als Vorläufer für Verbindungen mit pharmakologischen Aktivitäten dienen . Seine Derivate könnten auf ihre Wirksamkeit bei der Behandlung von Erkrankungen wie Hyperglykämie und verwandten Störungen untersucht werden .

Landwirtschaft

In der Landwirtschaft könnte diese Verbindung bei der Synthese neuer Agrochemikalien eingesetzt werden. Seine Funktionalisierung könnte zur Entwicklung neuer Pestizide oder Pflanzenwachstumsregulatoren führen .

Materialwissenschaften

Die robuste Struktur der Verbindung macht sie zu einem Kandidaten für die Herstellung von fortschrittlichen Materialien. Sie könnte beim Design von organischen Halbleitern oder als Baustein für komplexe Polymere verwendet werden .

Chemische Synthese

This compound ist in der synthetischen Chemie als Zwischenprodukt wertvoll. Es kann zur Synthese einer Vielzahl von heterozyklischen Verbindungen verwendet werden, die für die Entwicklung neuer chemischer Entitäten entscheidend sind .

Pharmakologie

Die Derivate dieser Verbindung haben in der pharmakologischen Forschung vielversprechende Ergebnisse gezeigt, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen. Es könnte zu Durchbrüchen in der Behandlung von Krankheiten führen, bei denen die Modulation dieser Pfade vorteilhaft ist .

Biochemie

In der Biochemie kann this compound verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen oder als Gerüst für die Entwicklung biochemischer Sonden, die zum Verständnis komplexer biologischer Prozesse beitragen können .

Umweltwissenschaften

Obwohl direkte Anwendungen in der Umweltwissenschaft nicht gut dokumentiert sind, könnte die potenzielle Verwendung der Verbindung bei der Herstellung umweltfreundlicher Agrochemikalien indirekte Vorteile für die ökologische Nachhaltigkeit haben .

Analytische Chemie

Die Verbindung könnte in der analytischen Chemie für die Entwicklung neuer analytischer Methoden oder Reagenzien eingesetzt werden. Ihre einzigartige Struktur könnte Spezifität bei der Detektion bestimmter Analyten bieten .

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCSCGNRPAICJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678019 | |

| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014613-50-3 | |

| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.